1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Regioisomer comparison Physicochemical profiling Medicinal chemistry

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is a synthetic 1,2,3-triazole derivative bearing a 4-chlorobenzyl substituent at N1 and an acetyl group at C4. With a molecular formula of C₁₁H₁₀ClN₃O and a molecular weight of 235.67 g/mol, the compound exhibits a predicted boiling point of 411.2±55.0 °C, a predicted density of 1.31±0.1 g/cm³, and a predicted pKa of -1.39±0.10.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 1443291-25-5
Cat. No. B1404685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
CAS1443291-25-5
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H10ClN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3
InChIKeySRBRNDCAHLWKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one (CAS 1443291-25-5): Core Physicochemical and Supply Profile for Procurement Assessment


1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is a synthetic 1,2,3-triazole derivative bearing a 4-chlorobenzyl substituent at N1 and an acetyl group at C4. With a molecular formula of C₁₁H₁₀ClN₃O and a molecular weight of 235.67 g/mol, the compound exhibits a predicted boiling point of 411.2±55.0 °C, a predicted density of 1.31±0.1 g/cm³, and a predicted pKa of -1.39±0.10 . The compound is commercially available from multiple suppliers at purities ranging from 95% to >97% for research use , though some catalog listings have been discontinued, indicating supply fragmentation that procurement teams must navigate .

Why Generic 1,2,3-Triazole Substitution Is Not Advisable for 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one Procurement


Substituting this compound with a generic 1,2,3-triazole or a regioisomeric analog carries substantial risk: the precise positioning of the 4-chlorobenzyl group at N1 and the acetyl group at C4 dictates the compound's reactivity as a synthetic intermediate. Published medicinal chemistry campaigns demonstrate that the 1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl scaffold confers distinct target-binding properties—for example, compound 9g bearing this exact substructure achieved an AChE IC₅₀ of 7.31 μM, whereas analogs with different substitution patterns showed attenuated activity [1]. Regioisomers with a 5-methyl substituent (e.g., CAS 33821-38-4) or 1,2,4-triazole connectivity (e.g., CAS 58905-19-4) present altered electronic distributions that can invalidate structure–activity relationships, undermine synthetic route fidelity, and compromise downstream biological or material performance [2]. The absence of an MDL number and the observed supplier discontinuations further caution against assuming interchangeability without experimental verification.

Quantitative Differentiation Evidence for 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one Versus Closest Analogs


Regioisomeric Identity and Electronic Profile Differentiation Against the 5-Methyl Analog (CAS 33821-38-4)

The target compound is a 1,4-disubstituted 1,2,3-triazole featuring a 4-chlorobenzyl group at N1 and an acetyl at C4. Its closest regioisomer, 1-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone (CAS 33821-38-4), differs in two respects: the 4-chlorophenyl group is directly attached to N1 rather than via a methylene bridge, and a methyl group occupies C5, which is unsubstituted in the target. These structural differences produce distinct predicted pKa values: the target compound has a predicted pKa of -1.39±0.10 versus a pKa of -0.51±0.10 for the 5-methyl–N-phenyl isomer [REFS-1, REFS-2]. The ~0.9 unit difference in acidity reflects divergent electron-withdrawing environments around the triazole ring, which directly influence the compound's suitability for nucleophilic derivatization and metal-catalyzed cross-coupling pathways [1].

Regioisomer comparison Physicochemical profiling Medicinal chemistry

Boiling Point and Process Safety Differentiation Against the 1,2,4-Triazole Isomer (CAS 58905-19-4)

The 1,2,3-triazole core of the target compound confers a predicted boiling point of 411.2±55.0 °C at standard pressure . By contrast, the 1,2,4-triazole regioisomer 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-19-4) has a reported boiling point of approximately 373.9 °C at 760 mmHg . The ~37 °C higher predicted boiling point of the target compound indicates greater thermal stability under high-temperature processing conditions, including solvent-stripping distillation and exothermic reaction quenching, which is a critical consideration for kilo-lab and pilot-plant scale-up in industrial procurement contexts .

Thermal stability Process safety Distillation feasibility

Commercially Available Purity Benchmarking Against the 97% Standard for Analog Procurement

Multiple suppliers list the target compound with a purity of ≥97% (HPLC), including Leyan (Product No. 1428229) and ChemScene (Cat. No. CS-0357559) [REFS-1, REFS-2]. This purity level is equivalent to or exceeds the typical ≤95% specification offered for the closely related carbaldehyde analog 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 952183-30-1) from common catalog vendors . For procurement decisions where the compound is used as a key intermediate, the assured ≥97% purity reduces the burden of pre-use purification and minimizes the risk of side-product formation in subsequent click-chemistry or aldol-condensation steps.

Purity specification Supplier comparison Quality control

Validated Synthetic Utility as a Precursor to Bioactive 1,4-Disubstituted 1,2,3-Triazoles

The 1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl scaffold present in this compound has been deployed as a key pharmacophoric element in the design of potent acetylcholinesterase (AChE) inhibitors. Specifically, the derivative 10-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methoxyacridin-9(10H)-one (compound 9g), which incorporates the target compound's core through a methylene linker, demonstrated an AChE IC₅₀ of 7.31 μM—the most potent compound in that series [1]. By contrast, a structurally related 1,2,4-triazole-derived AChE inhibitor series lacking the 4-chlorobenzyl-triazole substructure required higher concentrations (IC₅₀ values typically >20 μM) to achieve comparable enzyme inhibition [2]. This functional validation supports the target compound's differentiated value as a starting material for medicinal chemistry optimization campaigns targeting the cholinergic system.

Click chemistry Medicinal chemistry Acetylcholinesterase inhibition

Validated Application Scenarios for 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one in Scientific Procurement


Medicinal Chemistry: Lead Optimization of AChE Inhibitors for Neurodegenerative Disease

The target compound serves as a direct precursor to the 1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl scaffold, which has produced the most potent AChE inhibitor (IC₅₀ = 7.31 μM) in a published acridone–triazole hybrid series [1]. Procurement of this specific building block is justified for groups pursuing structure–activity relationship (SAR) expansion around the 4-chlorobenzyl-triazole pharmacophore.

Synthetic Methodology Development: Click Chemistry and Aldol Condensation Template

The acetyl group at C4 enables aldol condensation and hydrazone formation, while the N1–CH₂ linker provides a chemically stable yet functionalizable benzylic position. This dual reactivity makes the compound a reliable template for developing and optimizing metal-catalyzed and organocatalytic transformations [2]. Its predicted physicochemical profile (pKa -1.39, boiling point 411.2 °C) supports use in solvent-participatory reactions under moderate to high temperature conditions .

Antimicrobial Hit Discovery: Scaffold for Antibacterial Triazole Libraries

Derivatives of the 1-(4-chlorobenzyl)-1H-1,2,3-triazole scaffold have demonstrated moderate antibacterial activity against Gram-positive strains, with MIC values ranging from 312 to 5000 μg/mL in a panel of eleven bacterial species [3]. The target compound can function as a chemical starting point for library synthesis aimed at improving potency through structural diversification at the C4-acetyl position.

Procurement Risk Mitigation: Quality-Specified Sourcing for Multi-Step Synthesis

Given the ≥97% purity specification from suppliers such as Leyan and ChemScene , combined with the noted discontinuation of certain catalog listings, proactive procurement from verified vendors is advised. The compound's absence of an MDL number and the lack of published experimental thermodynamic data necessitate in-house QC verification upon receipt to ensure batch integrity in regulated synthesis workflows .

Quote Request

Request a Quote for 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.